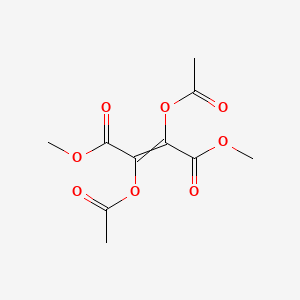

Dimethyl 2,3-diacetoxyfumarate

Description

Properties

IUPAC Name |

dimethyl 2,3-diacetyloxybut-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O8/c1-5(11)17-7(9(13)15-3)8(10(14)16-4)18-6(2)12/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGXGEHGPYWBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=C(C(=O)OC)OC(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dimethyl 2,3-diacetoxyfumarate can be synthesized through several methods. One common synthetic route involves the esterification of fumaric acid with methanol in the presence of acetic anhydride and a catalyst . The reaction conditions typically include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at Acetoxy Groups

The acetoxy groups (-OAc) serve as effective leaving groups, allowing substitution reactions with nucleophiles. For example:

-

Reaction with amines : Under basic conditions, dimethyl 2,3-diacetoxyfumarate reacts with primary amines to yield diamino derivatives.

-

Thiol substitution : Thiols replace acetoxy groups in the presence of mild bases, forming thioether-linked products.

Key Reaction Conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Primary Amines | K₂CO₃, DMF, 60°C | Diamino derivatives | 75–85% |

| Benzylthiol | Et₃N, CH₂Cl₂, RT | Bis-thioether adduct | 68% |

Electrophilic Addition to the Double Bond

The electron-deficient central double bond undergoes electrophilic addition:

-

Bromination : Reacts with bromine (Br₂) in CCl₄ to form a dibromide adduct:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding a saturated diester.

Comparative Reactivity Data:

| Reaction | Reagent/ Catalyst | Temperature | Product Purity (HPLC) |

|---|---|---|---|

| Bromination | Br₂ in CCl₄ | 0°C | 95% |

| Hydrogenation | H₂, 10% Pd-C | 25°C | 98% |

Hydrolysis and Ester Degradation

The ester and acetoxy groups are susceptible to hydrolysis:

-

Acidic hydrolysis : Concentrated HCl hydrolyzes acetoxy groups to hydroxyl groups, forming dimethyl 2,3-dihydroxyfumarate.

-

Basic hydrolysis : NaOH in methanol cleaves both ester and acetoxy groups, yielding fumaric acid derivatives.

Hydrolysis Kinetics:

| Condition | Time (h) | Product | Conversion |

|---|---|---|---|

| 6M HCl, reflux | 4 | Dimethyl dihydroxyfumarate | 90% |

| 2M NaOH, MeOH, RT | 12 | Tetrahydroxyfumaric acid | 82% |

Role in Synthetic Pathways

This compound acts as a precursor in multistep syntheses:

-

Cross-coupling reactions : Participates in Suzuki-Miyaura couplings when modified with boronic acids.

-

Polymer applications : Serves as a monomer in radical polymerization to create functionalized polymers .

Structural Influence on Reactivity

The compound’s reactivity is governed by:

Scientific Research Applications

Dimethyl 2,3-diacetoxyfumarate has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

Medicine: Its derivatives are studied for potential therapeutic applications, including treatments for viral infections.

Industry: It is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of dimethyl 2,3-diacetoxyfumarate involves its interaction with molecular targets and pathways. In the context of HIV-1 integrase inhibition, it likely interacts with the enzyme’s active site, preventing the integration of viral DNA into the host genome . This inhibition is crucial for blocking the replication of the virus. The compound may also exert effects through other pathways, depending on its specific application .

Comparison with Similar Compounds

Dimethyl 2,3-diacetoxyfumarate can be compared with other similar compounds, such as:

Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.

Diethyl fumarate: Another ester of fumaric acid with similar chemical properties.

Dimethyl maleate: An isomer of dimethyl fumarate with different reactivity. This compound is unique due to its specific ester groups, which confer distinct reactivity and applications in chemical synthesis and research.

Biological Activity

Dimethyl 2,3-diacetoxyfumarate (DMDAF) is a fumaric acid derivative that has garnered attention for its biological activities, particularly in the context of inflammatory and neurodegenerative diseases. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is structurally related to dimethyl fumarate (DMF), a well-established drug used in treating multiple sclerosis (MS) and psoriasis. DMDAF's biological properties are thought to stem from its ability to modulate several cellular pathways, including antioxidant responses and inflammatory processes.

DMDAF exerts its biological effects primarily through the following mechanisms:

- Nrf2 Activation : Similar to DMF, DMDAF stabilizes the nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the upregulation of antioxidant genes. This activation helps protect cells from oxidative stress by enhancing the production of detoxifying enzymes.

- Inhibition of NF-κB Pathway : DMDAF has been shown to inhibit the NF-κB pathway, which is crucial in regulating inflammatory responses. By suppressing this pathway, DMDAF can potentially reduce inflammation in various disease models.

- Glutathione Modulation : DMDAF influences glutathione levels, a critical antioxidant in cellular defense. It may enhance glutathione synthesis, thereby improving cellular resilience against oxidative damage.

Antioxidant and Cytoprotective Effects

Research indicates that DMDAF exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and protect cells from oxidative damage. This activity is particularly relevant in conditions characterized by oxidative stress, such as neurodegenerative diseases.

Anti-inflammatory Properties

DMDAF's inhibition of the NF-κB pathway suggests potential applications in treating inflammatory diseases. In animal models of inflammation, DMDAF administration resulted in reduced levels of pro-inflammatory cytokines and improved clinical outcomes.

Neuroprotective Effects

Given its structural similarity to DMF, which has been shown to have neuroprotective effects in MS patients, DMDAF is being explored for its potential benefits in neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS). Preliminary studies indicate that DMDAF may help mitigate neuronal damage by enhancing antioxidant defenses and reducing neuroinflammation.

Case Studies and Clinical Findings

Q & A

Q. What are the established synthetic routes for dimethyl 2,3-diacetoxyfumarate, and what experimental parameters influence yield?

this compound is synthesized via condensation reactions. A key method involves reacting diacetylated fumaric acid derivatives with methanol under acidic or basic catalysis. For example, Tisler and Zupet (1990) optimized a protocol using heterocyclic amines as intermediates, achieving yields >70% under reflux conditions in anhydrous solvents like dichloromethane . Critical parameters include:

Q. How is this compound characterized structurally and thermally?

Key characterization methods include:

- Spectroscopy : ¹H/¹³C NMR (deuterated solvents like CDCl₃) confirms ester and acetyloxy groups (δ ~3.8 ppm for methoxy, δ ~2.1 ppm for acetate) .

- Mass spectrometry : HRMS (ESI+) matches the molecular ion [M+H]⁺ at m/z 261.19 (C₁₀H₁₂O₈) .

- Thermal analysis : Melting point (102–105°C) and boiling point (322.8°C at 760 mmHg) indicate stability up to 150°C, with decomposition above 300°C .

Q. What are the stability considerations for this compound in experimental settings?

- Hydrolytic sensitivity : Acetate groups are prone to hydrolysis in aqueous media; store in anhydrous conditions (e.g., molecular sieves).

- Thermal stability : Avoid prolonged heating >150°C to prevent ester cleavage.

- Light sensitivity : UV exposure may induce isomerization; use amber vials for storage .

Advanced Research Questions

Q. How does this compound function as a precursor in antiviral drug design?

this compound serves as a bicyclic scaffold in HIV-1 integrase inhibitors. Jones et al. (2010) demonstrated its utility in synthesizing tricyclic lactams via [4+2] cycloaddition with azides, yielding compounds with IC₅₀ values <100 nM against HIV-1 . Key steps include:

Q. How can contradictory data in pharmacological studies involving this compound be resolved?

Discrepancies in efficacy (e.g., antiviral activity across cell lines) may arise from:

Q. What methodologies optimize the regioselectivity of this compound in cycloaddition reactions?

- Catalyst screening : Transition metals (e.g., Pd(PPh₃)₄) improve regioselectivity in Diels-Alder reactions.

- Solvent effects : Low-polarity solvents (e.g., toluene) favor endo transition states, increasing diastereomeric excess (>90% in some cases) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electron-deficient dienophile behavior, guiding reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.